3-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine-2,5-dione core, which is substituted with a 4-fluorophenyl group and a piperidin-4-ylamino group linked to a dimethylpyrimidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe piperidin-4-ylamino group is then attached via an amination reaction, and finally, the dimethylpyrimidinyl moiety is introduced through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. Additionally, the use of catalysts and solvents can be crucial in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrimidinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-fluorobenzyl)amino)phenylacetamide
Uniqueness
Compared to similar compounds, 3-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H24FN5O2 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-[[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H24FN5O2/c1-13-11-14(2)24-21(23-13)26-9-7-16(8-10-26)25-18-12-19(28)27(20(18)29)17-5-3-15(22)4-6-17/h3-6,11,16,18,25H,7-10,12H2,1-2H3 |
InChI Key |
RDRKEYRNJLYXBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)NC3CC(=O)N(C3=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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